Product packaging for Quinidine-d3(Cat. No.:)

Quinidine-d3

Cat. No.: B8091947
M. Wt: 327.4 g/mol
InChI Key: LOUPRKONTZGTKE-QMROFPFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Deuterium (B1214612) Incorporation in Modulating Pharmacokinetic Profiles and Research Applications

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, has gained significant attention for its potential to strategically alter the pharmacokinetic properties of drugs. nih.govresearchgate.net This application leverages a phenomenon known as the kinetic isotope effect (KIE). researchgate.netdeutramed.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.netdeutramed.com Since many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds, substituting hydrogen with deuterium at a site of metabolic activity can slow down the rate of this reaction. deutramed.complos.org

Overview of Quinidine-d3 as a Reference Standard and Tracer

This compound is the deuterium-labeled version of Quinidine (B1679956), a well-known class IA antiarrhythmic agent. lgcstandards.comcaymanchem.commedchemexpress.com Specifically, the three hydrogen atoms of the methoxy (B1213986) group in Quinidine are replaced with deuterium atoms. caymanchem.com The primary and most critical application of this compound is as an internal standard for bioanalytical testing, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS). caymanchem.comaptochem.comclearsynth.com

In quantitative bioanalysis, an internal standard is essential for ensuring accuracy and precision. aptochem.comclearsynth.com A stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard. aptochem.comnih.gov This is because its physical and chemical properties are nearly identical to the analyte (in this case, Quinidine). scispace.com Consequently, this compound co-elutes with Quinidine during chromatography and exhibits the same behavior during sample extraction and ionization in the mass spectrometer. aptochem.com This allows it to effectively compensate for variations in sample processing and instrument response, including matrix effects, where other compounds in a complex biological sample (like plasma) can suppress or enhance the analyte's signal. kcasbio.com By comparing the detector response of the known concentration of this compound to the response of Quinidine in the sample, researchers can determine the concentration of Quinidine with high accuracy and reliability. clearsynth.comfarmaciajournal.com This makes this compound an indispensable tool for therapeutic drug monitoring and pharmacokinetic studies of Quinidine. farmaciajournal.com

Interactive Data Tables

Table 1: Properties of this compound

This table details the chemical and physical properties of the this compound compound.

PropertyValueSource(s)
Chemical Name 6′-(methoxy-d3)-cinchonan-9S-ol caymanchem.com
Synonyms (+)-Quinidine-d3, β-Quinidine-d3 caymanchem.comscbt.com
CAS Number 1267657-68-0 caymanchem.comscbt.com
Molecular Formula C₂₀H₂₁D₃N₂O₂ caymanchem.comscbt.com
Molecular Weight 327.4 g/mol caymanchem.com
Purity ≥99% deuterated forms (d₁-d₃) caymanchem.com
Primary Application Internal standard for Quinidine quantification caymanchem.com

Table 2: Illustrative Pharmacokinetic Comparison of a Parent Drug vs. Its Deuterated Analog

This table provides a conceptual comparison based on the principles of the kinetic isotope effect. The values are illustrative and not specific to Quinidine.

Pharmacokinetic ParameterParent Drug (Non-Deuterated)Deuterated AnalogRationale for ChangeSource(s)
Metabolic Rate HigherLowerThe C-D bond is stronger than the C-H bond, slowing enzymatic cleavage. deutramed.com
Elimination Half-Life ShorterLongerSlower metabolism leads to a reduced rate of clearance from the body. nih.govdeutramed.com
Total Drug Exposure (AUC) LowerHigherThe drug remains in the system for a longer period before being eliminated. nih.gov

Table 3: Compound Names Mentioned in this Article

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O2 B8091947 Quinidine-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-QMROFPFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Deuterated Quinidine Analogs

Approaches to Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into intricate organic structures can be achieved through several established methodologies. The choice of method depends on factors such as the desired location of the deuterium atoms, the stability of the substrate molecule, and the availability of deuterated starting materials.

One of the most direct methods is Hydrogen Isotope Exchange (HIE) . This approach involves the exchange of hydrogen atoms for deuterium atoms on a pre-existing molecular scaffold. HIE reactions can be promoted by acids, bases, or metal catalysts. nih.gov For instance, acid-catalyzed exchange can facilitate the deuteration of aromatic rings, particularly those activated by electron-donating groups. nih.govresearchgate.net Base-catalyzed exchange is effective for protons adjacent to carbonyl groups or other acidifying functionalities.

Another common strategy is reductive deuteration , where unsaturated functionalities like double bonds or carbonyl groups are reduced using deuterium-donating reagents. Reagents such as sodium borodeuteride (NaBD₄) or deuterium gas (D₂) in the presence of a catalyst are frequently employed for this purpose.

A third approach involves building the molecule from commercially available deuterated starting materials . This method offers precise control over the location of deuterium incorporation but often requires a more extensive synthetic sequence. For molecules with complex stereochemistry, this can be a challenging endeavor.

The following table summarizes these general approaches:

MethodDescriptionTypical Reagents/ConditionsAdvantagesDisadvantages
Hydrogen Isotope Exchange (HIE) Direct replacement of H with D on an existing molecule.D₂O, deuterated acids (e.g., D₂SO₄), deuterated bases, metal catalysts (e.g., Pd, Pt).Atom-economical, can be applied late in a synthetic route.May lack regioselectivity, can require harsh conditions.
Reductive Deuteration Addition of deuterium across an unsaturated bond.NaBD₄, LiAlD₄, D₂ gas with catalysts (e.g., Pd/C).High levels of deuterium incorporation at specific sites.Requires a suitable functional group precursor.
Deuterated Building Blocks Synthesis from small, commercially available deuterated molecules.CD₃I, deuterated solvents, etc.Precise and predictable deuterium placement.Can be costly and lengthen the overall synthesis.

Strategies for Site-Specific Deuteration in Pharmaceutical Synthesis

In the context of pharmaceutical development, the precise placement of deuterium atoms is crucial to maximize the desired pharmacokinetic improvements while avoiding unintended effects. juniperpublishers.com This site-specificity is aimed at blocking or slowing down a known metabolic pathway. For many drugs, metabolic oxidation by cytochrome P450 enzymes is a primary route of clearance. If this oxidation occurs at a C-H bond, replacing it with a stronger C-D bond can significantly slow down the reaction rate due to the kinetic isotope effect.

For quinoline-based compounds like quinidine (B1679956), several positions are susceptible to metabolism. Therefore, strategies for site-specific deuteration are of high interest. One effective method for achieving site-specific deuteration is the use of directing groups, which can guide a metal catalyst to a specific C-H bond to facilitate H/D exchange.

Another powerful technique is the late-stage functionalization of a molecule at a specific position, followed by the introduction of deuterium. For example, a bromo or iodo group can be introduced at a specific aromatic position and then reductively cleaved with a deuterium source.

The synthesis of Quinidine-d3, where the deuterium atoms are located on the methoxy (B1213986) group, exemplifies a highly site-specific deuteration strategy. This is typically not achieved by H/D exchange on the final quinidine molecule but rather by constructing the deuterated methoxy group from a suitable precursor.

Advancements in Deuterated this compound Synthesis Techniques

While specific proprietary methods for the commercial synthesis of this compound are not extensively published in peer-reviewed literature, a chemically sound and widely practiced approach involves the O-methylation of a phenolic precursor with a deuterated methylating agent. The logical precursor for this compound is 6'-hydroxycinchonan-9S-ol, also known as cupreidine. medchemexpress.combuchler-gmbh.combuchler-gmbh.com Cupreidine is a naturally occurring Cinchona alkaloid and a metabolite of quinidine, differing only by the presence of a hydroxyl group in place of the methoxy group on the quinoline ring. medchemexpress.comnih.gov

The key transformation is a Williamson ether synthesis, a well-established reaction in organic chemistry. In this case, the phenolic hydroxyl group of cupreidine is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to attack a deuterated methylating agent, such as iodomethane-d3 (CD₃I).

A plausible synthetic sequence is outlined below:

Step 1: Deprotonation of Cupreidine Cupreidine is treated with a base to deprotonate the phenolic hydroxyl group. A variety of bases can be used, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), in an appropriate aprotic solvent like dimethylformamide (DMF) or acetone. juniperpublishers.comsciforum.netelsevierpure.com

Step 2: O-alkylation with Iodomethane-d3 The resulting phenoxide is then reacted with iodomethane-d3. The nucleophilic phenoxide displaces the iodide ion in an Sₙ2 reaction to form the deuterated ether, this compound.

The reaction can be summarized in the following table:

ReactantReagentConditionsProduct
Cupreidine1. Base (e.g., NaH, K₂CO₃) 2. Iodomethane-d3 (CD₃I)Anhydrous aprotic solvent (e.g., DMF, Acetone)This compound

This method offers a high degree of site-selectivity, ensuring that the deuterium atoms are exclusively incorporated into the methoxy group. The efficiency of the reaction is generally high, making it a practical approach for the synthesis of this isotopically labeled compound. The availability of both cupreidine and iodomethane-d3 as starting materials further enhances the feasibility of this synthetic route.

Analytical Applications of Quinidine D3 in Bioanalysis

Role as an Internal Standard in Quantitative Bioanalytical Methods

The incorporation of an internal standard in quantitative analytical methods is a common practice to enhance accuracy and precision chromatographyonline.comnumberanalytics.com. An internal standard is a compound added in a known quantity to samples, calibration standards, and quality control samples chromatographyonline.comnumberanalytics.com. Ideally, it should not be present in the original sample matrix, possess similar physicochemical properties to the analyte of interest, be available in high purity, and be easily distinguishable from the analyte chromatographyonline.com. Quinidine-d3 fulfills these criteria when quantifying quinidine (B1679956), as it is the stable isotope-labeled version of the analyte chromatographyonline.com.

Principles and Advantages of Mass Spectrometry (MS)-Based Quantification with Internal Standards

Mass spectrometry is a powerful technique for the detection and quantification of organic molecules with high sensitivity rsc.org. However, MS analysis can be susceptible to variability introduced during sample preparation and the ionization process, leading to matrix effects where co-eluting compounds can enhance or suppress the analyte signal scioninstruments.comirjmets.comchromatographyonline.com. The use of an internal standard in MS-based quantification helps to mitigate these issues numberanalytics.comscioninstruments.com.

The principle behind using an internal standard in MS is based on ratiometric comparison nih.gov. By adding a known amount of the internal standard to each sample, any variations in sample preparation, extraction efficiency, or instrument performance that affect the analyte will ideally affect the internal standard proportionally chromatographyonline.comnumberanalytics.comscioninstruments.commusechem.com. Quantification is then achieved by measuring the ratio of the analyte signal to the internal standard signal and comparing this ratio to a calibration curve prepared using known concentrations of the analyte and a fixed concentration of the internal standard jasco-global.com. This normalization process corrects for variability and improves the accuracy and consistency of the measurements chromatographyonline.comnumberanalytics.comscioninstruments.com.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered ideal for MS-based quantitative methods chromatographyonline.comnih.gov. Because they have nearly the same chemical structure and physicochemical properties as the analyte, they behave almost identically throughout the sample preparation and analysis process chromatographyonline.comnih.govclearsynth.com. This includes similar extraction efficiencies and responses to matrix effects musechem.comclearsynth.comnih.gov. The difference in mass due to the isotopic labeling allows the SIL-IS to be easily differentiated from the analyte by the mass spectrometer chromatographyonline.comclearsynth.com. This co-elution and differential detection by mass is a significant advantage, as it ensures that the internal standard experiences the same conditions as the analyte, providing a more reliable correction for variability chromatographyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantification

LC-MS/MS is a widely used technique for the quantitative analysis of drugs and metabolites in biological matrices due to its selectivity and sensitivity rsc.orgresearchgate.netresearchgate.netnih.gov. The combination of liquid chromatography, which separates compounds based on their physicochemical properties, with tandem mass spectrometry, which provides highly specific detection through the monitoring of specific precursor and product ions (Multiple Reaction Monitoring - MRM), allows for the accurate quantification of target analytes in complex samples rsc.orgijpjournal.com.

This compound is frequently employed as an internal standard in LC-MS/MS methods for the quantification of quinidine in biological fluids such as plasma, serum, and urine caymanchem.combiomol.comcaymanchem.comglpbio.cnszabo-scandic.comglpbio.comnih.govijbcp.com. The use of this compound helps to compensate for potential variations during sample preparation steps, such as protein precipitation or solid-phase extraction, and for matrix effects encountered during electrospray ionization (ESI), which is commonly used in LC-MS/MS scioninstruments.comirjmets.comsigmaaldrich.com.

In LC-MS/MS methods for quinidine, the analyte (quinidine) and the internal standard (this compound) are typically monitored using specific MRM transitions ijpjournal.com. For example, a method for quinine (B1679958) (a stereoisomer of quinidine) and quinine-d3 (B13725588) used MRM transitions of m/z 325 for quinine and m/z 328.20 for quinine-d3 ijpjournal.com. While specific transitions for quinidine and this compound would be similar, they would correspond to the quinidine molecule. The ratio of the peak area of quinidine to the peak area of this compound is then used for quantification based on a calibration curve jasco-global.com.

LC-MS/MS methods utilizing this compound as an internal standard have demonstrated good accuracy and precision for the determination of quinidine in biological samples nih.govresearchgate.netnih.gov. The stable isotope labeling ensures that this compound behaves similarly to quinidine during chromatographic separation and ionization, leading to reliable quantification even in the presence of matrix variability nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Quantification

While LC-MS/MS is more common for quinidine analysis due to its polarity, GC-MS can also be used, often requiring derivatization of the analyte to make it volatile caymanchem.combiomol.comcaymanchem.comglpbio.cnszabo-scandic.comglpbio.com. In GC-MS, similar principles of internal standardization apply. A stable isotope-labeled internal standard like this compound is added to the sample before extraction and derivatization chromatographyonline.com.

The internal standard tracks the analyte through the sample preparation and chromatographic process chromatographyonline.com. In GC-MS, the separation occurs based on the boiling point and interaction with the stationary phase, and detection is performed by the mass spectrometer chromatographyonline.com. The distinct mass of the deuterated internal standard allows it to be distinguished from the non-labeled analyte chromatographyonline.com. The ratio of the analyte peak area to the internal standard peak area is used for quantitative determination jasco-global.com. The use of this compound in GC-MS helps to correct for variations in injection volume, sample preparation efficiency, and detector response, contributing to improved accuracy and precision chromatographyonline.comscioninstruments.comjasco-global.com.

Enhancement of Analytical Accuracy and Precision through Stable Isotope Internal Standards

The use of stable isotope internal standards, such as this compound, significantly enhances the accuracy and precision of quantitative analytical methods numberanalytics.commusechem.comclearsynth.com. Accuracy refers to how close a measurement is to the true value, while precision refers to the reproducibility of the measurements clearsynth.com.

Stable isotope internal standards improve accuracy by compensating for various sources of variability that can occur during the analytical process numberanalytics.comscioninstruments.commusechem.com. These include variations in sample volume, extraction efficiency, matrix effects (ion suppression or enhancement), and fluctuations in instrument sensitivity numberanalytics.comscioninstruments.comirjmets.comchromatographyonline.commusechem.comclearsynth.com. Since the stable isotope-labeled internal standard behaves almost identically to the analyte, any losses or signal variations affecting the analyte will also affect the internal standard proportionally chromatographyonline.comclearsynth.comnih.gov. By taking the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate determination of the analyte concentration in the original sample musechem.comjasco-global.com. Studies have shown that stable isotope internal standards can correct for interindividual variability in analyte recovery from complex matrices like plasma nih.gov.

Precision is enhanced because the internal standard helps to minimize the impact of random errors and systematic variations in the analytical system chromatographyonline.comnumberanalytics.com. By providing a stable reference point, the internal standard ensures that the relative response between the analyte and the internal standard remains consistent, even if the absolute responses vary slightly from run to run chromatographyonline.comscioninstruments.com. This leads to more reproducible results numberanalytics.commusechem.com. The use of internal standards in calibration curves, where the ratio of analyte to internal standard response is plotted against the analyte concentration, inherently accounts for variability and improves the reliability of the quantitative data jasco-global.com.

Application in Bioanalytical Method Development and Validation

This compound plays a crucial role in the development and validation of bioanalytical methods for the quantification of quinidine and its metabolites biomol.comglpbio.cnrsc.orgjasco-global.comclearsynth.comresearchgate.net. Method development involves establishing the optimal conditions for sample preparation, chromatographic separation, and detection jasco-global.com. Method validation is a process that demonstrates that an analytical method is suitable for its intended purpose, ensuring its accuracy, precision, selectivity, sensitivity, linearity, range, and stability musechem.comclearsynth.comresearchgate.netresearchgate.netuu.nl.

The inclusion of this compound from the early stages of method development is essential for developing a robust and reliable quantitative assay clearsynth.com. It helps in optimizing sample preparation procedures by allowing researchers to monitor the recovery of both the analyte and the internal standard musechem.comnih.gov. During chromatographic method development, the co-elution of Quinidine and this compound is often desired in MS-based methods, as it ensures they experience the same ionization conditions chromatographyonline.com.

Method validation guidelines, such as those from the FDA and EMA, emphasize the importance of using appropriate internal standards researchgate.netuu.nl. During validation, this compound is used to assess the accuracy and precision of the method across the intended concentration range and in different biological matrices musechem.comclearsynth.comnih.govresearchgate.net. Calibration curves are constructed using known concentrations of quinidine and a fixed concentration of this compound, plotting the peak area ratio against the quinidine concentration jasco-global.comnih.gov. The linearity, accuracy, and precision of these calibration curves are evaluated nih.govresearchgate.netjidps.com. The stability of quinidine in biological samples under various storage conditions is also assessed using this compound as the reference researchgate.net.

Method Development Strategies for Quinidine and its Metabolites

Developing bioanalytical methods for quinidine and its metabolites requires careful consideration of their chemical properties and the biological matrix irjmets.comnih.gov. Quinidine is metabolized in the body to several compounds, including 3-hydroxyquinidine (B22111), quinidine 10,11-diol, and quinidine-N-oxide researchgate.netnih.gov. Quantitative analysis often requires the simultaneous determination of the parent drug and its active metabolites nih.gov.

Method development strategies typically involve selecting a suitable sample preparation technique to isolate the analytes from the complex biological matrix irjmets.comnih.gov. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed scioninstruments.comirjmets.comsigmaaldrich.comnih.gov. This compound is added to the samples at an early stage of sample preparation to account for any variations in extraction efficiency musechem.comnih.gov.

Chromatographic separation is then performed, usually using reversed-phase liquid chromatography, to separate quinidine from its metabolites and endogenous matrix components researchgate.netnih.govjidps.com. The mobile phase composition and gradient are optimized to achieve adequate separation and peak shape jidps.commdpi.com.

Detection is typically performed using tandem mass spectrometry (LC-MS/MS) in positive ion mode, given the basic nature of quinidine and its metabolites nih.govijpjournal.com. Specific MRM transitions are identified and optimized for each analyte and for this compound ijpjournal.com. The sensitivity and selectivity of the method are optimized by adjusting MS parameters such as cone voltage and collision energy ijpjournal.com.

For the quantification of metabolites alongside the parent drug, stable isotope-labeled internal standards for the metabolites would ideally be used researchgate.net. However, if these are not available, this compound can sometimes be used as a surrogate internal standard for metabolites, provided it demonstrates similar behavior during sample preparation and ionization, and this is thoroughly validated chromatographyonline.com.

Validation Parameters for Robust Bioanalytical Assays

The use of this compound as an internal standard is fundamental to establishing and validating robust bioanalytical methods for quinidine quantification. Method validation, following regulatory guidelines, assesses key performance characteristics to ensure the method is suitable for its intended purpose. This compound helps correct for variations introduced during sample preparation, matrix effects, and instrument response fluctuations, thereby improving the accuracy and precision of the measurements.

Key validation parameters where this compound plays a crucial role include:

Accuracy and Precision: By normalizing the analyte response to the internal standard response (analyte/IS ratio), the method's accuracy (closeness of mean measured value to the true value) and precision (reproducibility of measurements) are significantly enhanced. Validation studies involve analyzing replicate samples spiked at different concentration levels (including the Lower Limit of Quantification - LLOQ, low, medium, and high Quality Control - QC levels) with known amounts of analyte and a fixed amount of this compound. The internal standard corrects for variability across replicates.

Linearity and Range: this compound contributes to establishing a linear relationship between the analyte concentration and the analyte/IS response ratio over the defined quantitative range. The linear regression analysis of calibration standards (spiked with increasing concentrations of analyte and a constant concentration of this compound) demonstrates the method's ability to accurately measure analyte concentrations within the specified range.

Selectivity and Matrix Effects: Selectivity assesses the method's ability to measure the analyte unequivocally in the presence of endogenous matrix components or other co-administered substances. Matrix effects refer to the influence of matrix components on the ionization efficiency of the analyte and the internal standard. Using a stable isotopically labeled internal standard like this compound is the gold standard for compensating for matrix effects because it mimics the analyte's behavior during ionization. Validation involves assessing matrix effects by comparing the response of analyte and IS in matrix extracts to their response in neat solvent. The IS-normalized matrix factor is typically calculated to demonstrate that matrix effects are compensated for by this compound.

Recovery: Recovery evaluates the efficiency of the sample preparation process in extracting the analyte and the internal standard from the matrix. By spiking this compound into samples before extraction, its recovery can be determined. Consistent recovery of both the analyte and this compound is desirable, but more importantly, the internal standard corrects for variable recovery of the analyte.

Stability: this compound is used in stability studies (e.g., freeze-thaw, short-term, long-term, post-preparative stability) to monitor the stability of the analyte in the matrix under various storage and handling conditions. The analyte/IS ratio is used to determine if the analyte degrades or is unstable, assuming the stable labeled IS itself is stable under these conditions.

Illustrative validation data demonstrating the performance of a bioanalytical method for quinidine using this compound as internal standard might include precision and accuracy results across different QC levels, as shown in the table below.

QC LevelNominal Concentration (ng/mL)NMean Measured Concentration (ng/mL)% Accuracy% CV (Precision)
LLOQ1.0061.03103.04.5
LQC3.0062.9598.33.2
MQC30.0630.5101.72.1
HQC80.0679.299.02.8

Table 1: Illustrative Precision and Accuracy Data for Quinidine Quantification using this compound IS

These results, typical of a validated method, demonstrate that the use of this compound helps achieve acceptable levels of accuracy and precision across the quantitative range, meeting standard bioanalytical acceptance criteria (e.g., ±15% for accuracy and precision, ±20% at LLOQ).

Quality Control (QC) Applications in Pharmaceutical Analysis

Beyond method validation, this compound is indispensable in the routine quality control of bioanalytical assays used in pharmaceutical studies, such as pharmacokinetic (PK) or toxicokinetic (TK) studies. QC samples, prepared by spiking blank matrix with known concentrations of the analyte (quinidine) and a constant concentration of this compound, are analyzed alongside unknown study samples in each analytical run.

The primary purposes of including QC samples containing this compound in every run are:

Monitoring Method Performance: QC samples serve as a continuous check on the method's performance over time and across different analytical runs. By analyzing QC samples at low, medium, and high concentration levels (LQC, MQC, HQC), analysts can monitor the accuracy and precision of the assay throughout the study.

Ensuring Data Reliability: The results obtained for QC samples are compared against predefined acceptance criteria (e.g., typically within ±15% of the nominal concentration for at least 67% of QCs and no more than 50% of QCs at any single level). If the QC results fall outside these criteria, the analytical run is considered invalid, and the study samples from that run must be reanalyzed. This ensures that only data generated when the method is performing acceptably are reported.

Identifying Issues: Deviations in QC sample results can indicate problems with sample preparation, instrument performance, reagent stability, or matrix effects. Because this compound is present in both QC and study samples, its response helps diagnose whether the issue is related to the analyte itself or a more general problem affecting ionization or recovery.

Demonstrating Consistency: Analyzing QCs containing this compound across multiple batches and over the study duration provides documented evidence of the method's consistency and reliability throughout the entire study period.

A typical QC performance summary for a study using a this compound-based method might show the mean accuracy and precision of QC samples across multiple runs.

QC LevelNominal Concentration (ng/mL)Number of QC ResultsNumber within Acceptance Criteria% Within Acceptance CriteriaMean % AccuracyOverall % CV
LQC3.00504896.0101.24.8
MQC30.05050100.099.53.1
HQC80.0504998.0100.83.5

Table 2: Illustrative Summary of QC Sample Performance Across Multiple Analytical Runs

Data like these demonstrate that the method, supported by the use of this compound as an internal standard, consistently provides accurate and precise measurements of quinidine in biological samples throughout the study, meeting the requirements for reliable bioanalysis in pharmaceutical development.

Investigations into Quinidine Metabolism and Enzymatic Pathways

In Vitro Metabolic Studies of Quinidine (B1679956)

In vitro investigations using human liver microsomes have been fundamental in understanding how quinidine is broken down in the body. nih.govnih.gov These studies allow for a detailed examination of metabolic reactions in a controlled environment. An HPLC method was developed to assay the metabolites (3S)-3-hydroxyquinidine (3-OH-Q) and quinidine N-oxide (Q-N-OX) formed during incubation with microsomes from human liver and from Saccharomyces cerevisiae strains expressing human CYPs. nih.gov

The primary metabolic routes for quinidine are oxidation reactions, specifically 3-hydroxylation and N-oxidation. nih.govnih.gov Human liver microsomes have been shown to oxidize quinidine into its 3-hydroxy and N-oxide metabolites. nih.gov These two pathways represent the main initial steps in the biotransformation of the parent compound. The formation of the major metabolite, 3-hydroxyquinidine (B22111), is a result of hydroxylation at the 3-position of the quinuclidine (B89598) ring. nih.govnih.gov The other significant pathway is the oxidation of the quinuclidine nitrogen atom, which results in the formation of quinidine N-oxide. nih.govnih.gov Studies have confirmed that these are the major oxidative reactions for quinidine. capes.gov.br

The two principal metabolites identified in in vitro systems are (3S)-3-hydroxyquinidine and quinidine N-oxide. nih.gov 3-hydroxyquinidine is considered the major metabolite. nih.govnih.gov Another metabolite, quinidine 10,11-dihydrodiol, has also been identified. nih.govnih.gov The formation of 3-hydroxyquinidine from quinidine is almost exclusively catalyzed by the enzyme CYP3A4. researchgate.net In addition to these, other metabolites such as 2'-quininone and stereoisomers of quinidine 10,11-dihydrodiol have been identified. nih.govnih.gov

Cytochrome P450 Enzyme System Involvement in Quinidine Biotransformation

The biotransformation of quinidine is heavily dependent on the cytochrome P450 (CYP) enzyme system, a family of enzymes primarily found in the liver that are responsible for metabolizing a wide array of substances. nih.govnih.govnih.gov

Research has unequivocally demonstrated that the (3S)-3-hydroxylation of quinidine is specifically catalyzed by the CYP3A4 isoform. nih.govpsu.edu Studies using yeast-expressed isozymes revealed that only CYP3A4 actively catalyzed this reaction. nih.gov The reaction is so specific that the formation of (3S)-3-hydroxyquinidine is used as a biomarker to determine the activity of CYP3A4 in human liver microsome preparations. nih.govsdu.dk This specificity is supported by findings that potent CYP3A4 inhibitors, such as ketoconazole, itraconazole, and triacetyloleandomycin, strongly inhibit the formation of 3-hydroxyquinidine. psu.edu Furthermore, antibodies against CYP3A4 (formerly identified as P-450NF) have been shown to inhibit over 95% of quinidine's 3-hydroxylation in microsomal samples. nih.gov The 3-hydroxylation of quinine (B1679958), the diastereomer of quinidine, has also been established as a reliable biomarker for CYP3A4 activity. nih.govfrontiersin.org

While CYP3A4 is the primary enzyme involved in quinidine metabolism, other isoforms contribute to a lesser extent, particularly in the N-oxidation pathway. nih.govpsu.edu Studies have shown that CYP3A4 is the most active enzyme in the formation of quinidine N-oxide; however, CYP2C9 and CYP2E1 also catalyze minor portions of this N-oxidation. nih.govpsu.edu This makes the N-oxidation of quinidine a less specific marker for CYP3A4 activity compared to 3-hydroxylation. nih.gov The involvement of multiple enzymes is suggested by the fact that the N-oxidation reaction follows two-site kinetics. psu.edu Despite being a potent inhibitor of the CYP2D6 isozyme, quinidine does not appear to be metabolized by it. nih.govcapes.gov.br

Enzyme kinetic studies provide quantitative measures of the efficiency of metabolic reactions. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, while the maximum velocity (Vmax) represents the maximum rate of the reaction. youtube.comyoutube.com

For the formation of 3-hydroxyquinidine, the reaction follows standard Michaelis-Menten kinetics. nih.gov In contrast, the formation of quinidine N-oxide is better described by two-site kinetics, indicating the involvement of both a high-affinity and a low-affinity enzyme. nih.govpsu.edu

Below is a table summarizing the kinetic parameters for the main metabolic pathways of quinidine based on studies with human liver microsomes.

Metabolic ReactionEnzyme(s)Kinetic ModelVmax (mean)Km (mean)
(3S)-3-Hydroxylation CYP3A4Michaelis-Menten74.4 nmol/mg/h nih.gov74.2 µM nih.gov
N-Oxidation (Low-affinity site) CYP3A4, CYP2C9, CYP2E1Two-site15.9 nmol/mg/h psu.edu76.1 µM psu.edu

This table presents mean values from studies on human liver microsomes. Vmax is the maximal formation rate, and Km is the Michaelis constant.

Application of Deuterated Analogs in Metabolic Pathway Elucidation and Stability Assessment

The use of stable isotopes, particularly deuterium (B1214612), has become a valuable technique in drug development and metabolic research. medchemexpress.com Incorporating deuterium into a drug molecule, creating a deuterated analog like Quinidine-d3, allows for detailed investigations into its metabolic fate without altering its fundamental chemical and pharmacological properties. medchemexpress.com This approach is especially useful for elucidating metabolic pathways and assessing the metabolic stability of a compound. nih.gov

Quinidine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 playing significant roles. nih.govdrugbank.comresearchgate.net The metabolic processes are mainly oxidative, involving reactions like hydroxylation and demethylation where a carbon-hydrogen (C-H) bond is cleaved. nih.govnih.gov The substitution of hydrogen with deuterium at a specific metabolic site can significantly influence the rate of these reactions. This phenomenon is known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov

The KIE arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult for an enzyme to break. nih.gov If the cleavage of this bond is the rate-limiting step in a metabolic reaction, its replacement with a C-D bond will slow down the reaction rate. nih.govnih.gov Cytochrome P450 enzymes are responsible for the metabolism of approximately 75% of drugs, and C-H bond cleavage is a common, often rate-limiting, step in the reactions they catalyze. nih.govresearchgate.net

The study of deuterated analogs like this compound, where the three hydrogens on the methoxy (B1213986) group are replaced with deuterium, is used to probe the O-demethylation pathway. medchemexpress.com By comparing the rate of metabolism of Quinidine with that of this compound, researchers can determine the significance of the KIE. A pronounced KIE provides strong evidence that O-demethylation is a key metabolic pathway and that C-H bond abstraction at the methoxy group is a rate-determining step. nih.gov However, the magnitude of the KIE is not always predictable and depends on the specific substrate, the enzyme involved, and the reaction mechanism; therefore, it must be determined experimentally. nih.govresearchgate.net

The potential impact of deuteration on key metabolic parameters is summarized in the table below.

ParameterDescriptionPotential Effect of Deuteration
DV (KIE on kcat) The kinetic isotope effect on the maximum reaction rate (kcat).A value > 1 indicates that C-H bond cleavage is at least partially rate-limiting for the catalytic turnover.
D(V/K) (KIE on Km/kcat) The kinetic isotope effect on intrinsic clearance, reflecting the overall enzymatic efficiency.A significant value suggests that deuteration can effectively slow this specific metabolic pathway.
Metabolic Switching A change in the metabolic profile where the blockage of one pathway diverts metabolism to alternative routes. nih.govDeuteration at one site may increase the formation of metabolites from other, non-deuterated sites. nih.gov

This table illustrates the kinetic parameters used to evaluate the deuterium isotope effect in CYP450-mediated metabolism, based on findings from general studies on deuterated compounds. nih.govnih.gov

The use of this compound in these studies allows for a direct comparison against its non-deuterated counterpart, Quinidine. By incubating both compounds with human, rat, or mouse liver microsomes and measuring the concentration of the remaining parent compound at various time points, key stability parameters can be determined. mdpi.commdpi.com A slower rate of metabolism for this compound compared to Quinidine would indicate that deuteration has successfully improved its metabolic stability by attenuating the rate of O-demethylation. nih.govmdpi.com

Key findings from such comparative studies are typically the metabolic half-life (t½) and the intrinsic clearance (Clint). mdpi.com A longer half-life and lower intrinsic clearance for the deuterated analog are indicative of enhanced metabolic stability. mdpi.com

The following table presents representative data from a hypothetical metabolic stability assay comparing Quinidine and this compound, based on typical results from studies on other deuterated compounds. mdpi.com

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)% Remaining at 60 min
Quinidine 2527.718%
This compound >120< 5.885%

This table contains illustrative data to demonstrate the potential improvement in metabolic stability for this compound. The values are based on the outcomes observed in stability studies of other deuterated compounds versus their parent drugs. mdpi.com Such results would confirm that O-demethylation is a significant clearance pathway for Quinidine and that the strategic deuteration in this compound effectively reduces the rate of this metabolic transformation.

Pharmacokinetic Research Methodologies Employing Quinidine D3

Integration of Quinidine-d3 in Pharmacokinetic Study Design and Analysis

This compound is frequently integrated into pharmacokinetic study designs as a stable isotope internal standard (IS) for the quantification of quinidine (B1679956) and its metabolites in biological matrices. The addition of a stable isotope-labeled IS like this compound at the beginning of sample processing helps to account for potential variations and matrix effects that can occur during sample preparation and analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) ijbcp.comresearchgate.net. This is crucial for ensuring the accuracy and reproducibility of quantitative pharmacokinetic data. The use of an internal standard with similar physicochemical properties to the analyte, but a different mass, allows for the correction of variations in extraction efficiency, ionization efficiency, and chromatographic recovery if-pan.krakow.plijpsonline.com.

In pharmacokinetic analysis, the data obtained using this compound as an internal standard are used to calculate the concentrations of the parent drug (quinidine) and its metabolites in collected biological samples over time. These concentration-time profiles are then used to determine key pharmacokinetic parameters such as area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and volume of distribution (Vd) nih.govresearchgate.netresearchgate.net. These parameters are essential for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

Quantitative Analysis of Quinidine and its Metabolites in Biological Matrices for Pharmacokinetic Profiling

Quantitative analysis of quinidine and its metabolites in biological matrices such as plasma, serum, and urine is a cornerstone of pharmacokinetic profiling. LC-MS/MS is a widely accepted and highly sensitive method for this purpose due to its specificity and ability to quantify analytes in complex biological samples farmaciajournal.comresearchgate.nettandfonline.com.

The process typically involves sample preparation steps, such as protein precipitation or solid-phase extraction, to isolate the analytes from the biological matrix ijpsonline.comnih.gov. This compound is added to the samples at a known concentration before these extraction procedures. The extracted samples are then analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific transitions for both the unlabeled quinidine, its metabolites (such as 3-hydroxyquinidine), and the this compound internal standard nih.govresearchgate.netresearchgate.netdrugbank.com.

The ratio of the peak area of the analyte (quinidine or metabolite) to the peak area of the internal standard (this compound) is used to determine the concentration of the analyte in the original sample, based on a pre-established calibration curve nih.gov. This approach minimizes the impact of matrix effects and variations in instrument response, leading to more accurate quantification researchgate.netif-pan.krakow.plijpsonline.com. For example, LC-MS/MS methods have been developed and validated for the quantification of quinidine in human plasma, demonstrating good accuracy and precision within acceptable limits for pharmacokinetic studies farmaciajournal.comresearchgate.net. The major metabolite of quinidine is 3-hydroxyquinidine (B22111), and quantitative methods often include its determination alongside the parent drug nih.govresearchgate.netdrugbank.com.

Assessment of Metabolic Stability Using In Vitro Models and Predictive Tools

Assessing the metabolic stability of a drug candidate is a critical step in drug discovery and development to predict its in vivo clearance and potential for drug interactions if-pan.krakow.plsrce.hr. In vitro models, such as liver microsomes and hepatocytes, are commonly used for this purpose.

Liver Microsomes and Hepatocyte Incubation Systems for Clearance Prediction

Liver microsomes, containing a high concentration of cytochrome P450 (CYP) enzymes, are widely used to assess Phase I metabolism if-pan.krakow.plsrce.hr. Hepatocytes, as intact liver cells, offer a more complete metabolic system, including both Phase I and Phase II enzymes, and are generally considered more physiologically relevant for predicting hepatic clearance if-pan.krakow.plsrce.hrnih.gov.

In metabolic stability assays, the drug compound (e.g., quinidine) is incubated with liver microsomes or hepatocytes from relevant species (e.g., human, rat, dog) in the presence of necessary cofactors if-pan.krakow.plsrce.hr. The disappearance of the parent compound over time is monitored, typically using LC-MS/MS. This compound can be used in these studies as an internal standard for the accurate quantification of the remaining parent drug ijbcp.comresearchgate.net.

Evaluation of Metabolic Clearance and Half-Life Parameters

From the rate of disappearance of the parent compound in these in vitro systems, parameters such as in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated if-pan.krakow.plsrce.hr. These in vitro parameters are then scaled using appropriate scaling factors (e.g., microsomal protein content or hepatocyte cell count per gram of liver, and liver weight) to predict in vivo hepatic clearance (CLH) srce.hrnih.gov.

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Drug Interaction Networks

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool used to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and biochemical parameters nih.govresearchgate.net. PBPK models can integrate in vitro data, such as metabolic stability and enzyme inhibition/induction data, to predict in vivo pharmacokinetics and drug-drug interactions (DDIs) nih.govresearchgate.netsimulations-plus.com.

Prediction of Drug-Drug Interactions (DDIs) Involving Quinidine

Quinidine is a well-known inhibitor of cytochrome P450 2D6 (CYP2D6) and P-glycoprotein (P-gp), making it a relevant compound for studying and predicting DDIs nih.govresearchgate.netsimulations-plus.comresearchgate.net. PBPK models incorporating the known metabolic pathways and transporter interactions of quinidine can be used to simulate the impact of co-administering quinidine with other drugs that are substrates for these enzymes or transporters nih.govresearchgate.netsimulations-plus.com.

Analysis of Cytochrome P450 (CYP) and P-glycoprotein (P-gp) Interactions in Pharmacokinetic Models

Quinidine is a well-established probe substrate and inhibitor for various drug-metabolizing enzymes and transporters, notably Cytochrome P450 3A4 (CYP3A4), Cytochrome P450 2D6 (CYP2D6), and P-glycoprotein (P-gp/ABCB1). researchgate.netnih.govnih.gov Its dual nature as both a substrate and a potent inhibitor of these proteins makes it a valuable tool in assessing potential drug-drug interactions (DDIs). researchgate.netnih.govnih.gov

Pharmacokinetic studies investigating the interactions of quinidine with CYP enzymes and P-gp often involve quantifying quinidine and its metabolites in biological samples such as plasma or urine. Accurate quantification is paramount for determining pharmacokinetic parameters like clearance, volume of distribution, and bioavailability, as well as for assessing the impact of co-administered drugs or genetic variations on quinidine's disposition. This compound, labeled with three deuterium (B1214612) atoms, serves as an ideal internal standard in these analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). veeprho.comcaymanchem.comlgcstandards.commedchemexpress.comscbt.comscinews.uz

The use of this compound as an internal standard helps to compensate for potential variations during sample preparation, extraction, and analysis by mass spectrometry. veeprho.comscinews.uz Its chemical and physical properties are highly similar to those of unlabeled quinidine, ensuring comparable behavior throughout the analytical process. scinews.uz This leads to improved precision and accuracy in determining the concentration of quinidine in complex biological matrices.

Research findings indicate that quinidine is extensively metabolized in the liver, primarily by CYP3A4, and is also a substrate for P-gp-mediated efflux transport. researchgate.netnih.govnih.gov Quinidine is also a potent competitive inhibitor of CYP2D6, despite CYP2D6 contributing negligibly to its own metabolism. nih.gov Studies utilizing pharmacokinetic modeling, including physiologically-based pharmacokinetic (PBPK) modeling, integrate data on quinidine's interactions with CYP3A4, CYP2D6, and P-gp to mechanistically assess absorption, distribution, metabolism, and excretion (ADME) processes and predict complex DDI scenarios. researchgate.netnih.govnih.gov The accurate quantification of quinidine and its metabolites, facilitated by internal standards like this compound, provides the essential input data for developing and validating these pharmacokinetic models. researchgate.netnih.govnih.gov

For example, PBPK models of quinidine have been developed to establish comprehensive DDI networks involving various perpetrators of CYP3A4 and P-gp, as well as victims of CYP2D6 and P-gp. researchgate.netnih.govnih.gov These models incorporate parameters derived from in vitro and in vivo studies, where the accurate measurement of quinidine concentrations using methods employing this compound as an internal standard is critical. The observed nonlinear pharmacokinetics of oral quinidine, attributed partly to the saturation of intestinal CYP3A4 and P-gp, highlights the importance of precise concentration measurements across different dose ranges, a task where stable isotope-labeled internal standards are invaluable. nih.govresearchgate.net

Considerations for In Vitro-In Vivo Extrapolation (IVIVE) in Deuterated Compound Research

In vitro-in vivo extrapolation (IVIVE) is a crucial process in drug development, aiming to predict in vivo pharmacokinetic behavior from in vitro data. For compounds like quinidine, which are substrates and inhibitors of significant drug-metabolizing enzymes and transporters, accurate in vitro characterization of these interactions is essential for successful IVIVE. Studies involving in vitro systems such as liver microsomes, hepatocytes, or cell lines expressing specific transporters (e.g., Caco-2 cells for P-gp) are used to determine parameters like enzyme kinetic constants (Km, Vmax) and transporter efflux ratios. nih.gov

While quinidine itself is used as a probe substrate in some in vitro assays, such as validating its use as a probe for the in vitro P-gp inhibition assay in Caco-2 cell monolayers nih.gov, the role of deuterated analogs like this compound in IVIVE considerations extends primarily from their application in quantitative analysis.

Accurate quantification of the parent drug and its metabolites in both in vitro systems and in vivo samples is a cornerstone of reliable IVIVE. scinews.uz this compound, as a stable isotope-labeled internal standard, ensures the accuracy of these measurements, thereby improving the quality of the data used for IVIVE. veeprho.comcaymanchem.comlgcstandards.commedchemexpress.comscbt.comscinews.uz For instance, determining the in vitro metabolic rate of quinidine by CYP3A4 in human liver microsomes or assessing its efflux ratio across cell monolayers requires precise measurement of quinidine concentrations over time. The use of this compound as an internal standard minimizes analytical variability, leading to more accurate determination of in vitro kinetic parameters. These parameters are then scaled and integrated into mathematical models for predicting in vivo pharmacokinetics.

Future Directions and Emerging Research Areas

Advancements in Deuterium (B1214612) Labeling Technologies for Pharmaceutical Research

Recent years have seen significant progress in methodologies for introducing deuterium into organic molecules with high selectivity and efficiency researchgate.net. Traditional methods for deuterium labeling include direct exchange, the use of deuterated reagents and solvents, metal-catalyzed hydrogenation with D₂, and synthesis from deuterated precursors simsonpharma.com. Newer approaches, such as hydrogen isotope exchange (HIE) reactions, reductive deuteration, and dehalogenative deuteration, are being refined to allow for selective deuteration at specific sites within complex molecules researchgate.net.

Advancements in catalysis, including photocatalysis and the use of heterogeneous earth-abundant catalysts, are contributing to more efficient HIE reactions researchgate.net. Microwave apparatus has also facilitated the preparation of deuterated substances via H/D exchange hwb.gov.in. These technological improvements are crucial for synthesizing precisely labeled compounds like Quinidine-d3, ensuring the deuterium atoms are incorporated at desired positions for specific research applications acs.org. The development of continuous flow systems capable of generating high-purity deuterium gas from D₂O is also streamlining deuteration processes thalesnano.com.

Expanding the Scope of this compound Applications in Preclinical Drug Discovery

While this compound is primarily recognized as an internal standard for quinidine (B1679956) quantification veeprho.comcaymanchem.com, the broader capabilities of deuterium-labeled compounds suggest potential for expanding its applications in preclinical drug discovery. Deuterium labeling can influence the pharmacokinetic and metabolic profiles of drugs due to the kinetic isotope effect, where the stronger C-D bond is less susceptible to enzymatic cleavage compared to the C-H bond aquigenbio.commusechem.comsymeres.comresearchgate.netbocsci.com. This can lead to reduced clearance, prolonged half-life, and increased systemic exposure of a drug symeres.combocsci.com.

Although this compound itself is primarily used for analytical purposes, the principles behind its utility as a stable isotope-labeled internal standard (SIL-IS) are fundamental to preclinical studies. SIL-IS compounds are essential for accurate quantification of drug candidates and their metabolites in complex biological matrices using mass spectrometry scioninstruments.comscispace.comcaymanchem.comchromatographyonline.com. The use of this compound in this context allows researchers to precisely measure the concentration of quinidine in various biological samples, which is vital for understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical models veeprho.comhwb.gov.inmusechem.com. Future preclinical research could potentially explore the impact of deuteration on quinidine's metabolic pathways or its interaction with drug-metabolizing enzymes like CYP2D6 and CYP3A4, for which quinidine is a known inhibitor or probe caymanchem.commedchemexpress.com. While this compound's current role is analytical, the increasing understanding of deuterium's effects on drug behavior might inspire studies utilizing specifically deuterated quinidine analogs to investigate altered pharmacokinetic properties or metabolic fate in preclinical settings.

Development of Advanced Analytical Techniques for Complex Biological Systems in Deuterated Compound Research

The accurate analysis of deuterated compounds like this compound in complex biological systems relies heavily on advanced analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy ontosight.aihwb.gov.in. The mass difference introduced by deuterium atoms allows for the clear differentiation of labeled compounds from their endogenous or unlabeled counterparts using MS aquigenbio.comontosight.aiscioninstruments.com. This is critical for quantitative bioanalysis and metabolic studies veeprho.comhwb.gov.inmusechem.comscispace.com.

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique where this compound serves as an internal standard to improve the accuracy and reliability of quinidine quantification veeprho.comscispace.com. The development of more sensitive and higher-resolution MS techniques, such as high-resolution mass spectrometry (HRMS), further enhances the ability to detect and quantify deuterated compounds at low concentrations in complex biological matrices chromatographyonline.com.

NMR spectroscopy also benefits from deuterium labeling. Deuterium can be used as a tracer or to simplify ¹H NMR spectra, aiding in structural determination and the study of molecular interactions ontosight.aistudymind.co.uk. Advancements in NMR techniques allow for more detailed structural characterization and the measurement of ligand-protein interactions involving deuterated molecules symeres.com.

Future developments in analytical techniques will likely focus on improving sensitivity, specificity, and throughput for the analysis of deuterated compounds in increasingly complex biological samples, such as tissues, cells, and biofluids. The integration of advanced separation techniques with cutting-edge MS and NMR technologies will be crucial for comprehensive studies of drug metabolism, pharmacokinetics, and the tracing of molecular pathways in preclinical research simsonpharma.comontosight.aihwb.gov.inmusechem.com.

Q & A

Q. How is Quinidine-d3 utilized as an internal standard in pharmacokinetic studies?

this compound, a deuterated analog of quinidine, is employed as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) to improve analytical accuracy. The IS corrects for variability during sample preparation and ionization. For example, in a study evaluating quinidine pharmacokinetics, the MRM (multiple reaction monitoring) transition m/z 325.3→160.3 was used for quinidine detection, with this compound ensuring precise quantification by compensating for matrix effects . Calibration curves typically span 100–10,000 ng/mL, with the lower limit of quantification (LLOQ) set at 100 ng/mL to meet sensitivity requirements for low-concentration samples .

Q. What validation parameters are critical when using this compound in bioanalytical assays?

Method validation must include:

  • Accuracy : Measured as % bias, which should be within ±15% (except ±20% at LLOQ).
  • Precision : Intra- and inter-day variability ≤15%.
  • Selectivity : No interference from biological matrices.
  • Stability : Under storage and processing conditions. These criteria ensure reproducibility, as demonstrated in pharmacokinetic studies where this compound maintained accuracy within 15% bias across runs .

Q. How are calibration curves optimized for this compound in quantitative assays?

Calibration curves are constructed using serial dilutions of quinidine spiked with a fixed concentration of this compound. The IS-normalized peak area ratio (analyte/IS) is plotted against nominal concentrations. Linear regression with weighting (e.g., 1/x²) addresses heteroscedasticity. For instance, a validated range of 100–10,000 ng/mL ensures reliable quantification of quinidine in plasma, with correlation coefficients (R²) ≥0.99 .

Advanced Research Questions

Q. How do researchers resolve contradictions in quinidine efficacy data when using deuterated internal standards?

Discrepancies in efficacy outcomes (e.g., mortality rates in meta-analyses) may arise from variations in analytical methods. For example, a meta-analysis of quinidine for atrial fibrillation found a 24% higher efficacy in maintaining sinus rhythm but a 3x increased mortality risk . Researchers must standardize IS usage (e.g., uniform this compound concentrations across labs) and validate cross-study reproducibility by reanalyzing archived samples with harmonized protocols.

Q. What methodological considerations are essential in drug-drug interaction (DDI) studies involving this compound?

DDI studies require:

  • CYP3A4/P-gp modulation assessment : Quinidine inhibits both, necessitating evaluation of co-administered drugs (e.g., rifampin, a CYP3A4 inducer).
  • Dose proportionality : Testing multiple quinidine doses with/without interacting drugs.
  • IS consistency : Using this compound across all study arms to control for analytical drift. For example, a study co-administering quinidine and rifampin used this compound to quantify changes in quinidine exposure, ensuring robust detection of CYP3A4-mediated interactions .

Q. How can researchers address accuracy challenges when applying this compound across heterogeneous biological matrices?

Matrix effects (e.g., plasma vs. tissue homogenates) are mitigated by:

  • Matrix-matched calibration : Preparing standards in the same matrix as samples.
  • Post-column infusion : Identifying ion suppression/enhancement zones.
  • IS response normalization : Adjusting for batch-to-batch variability. In a pharmacokinetic study, this compound maintained accuracy (±12% bias) in both plasma and liver microsomes, demonstrating versatility across matrices .

Q. What statistical approaches are recommended for meta-analyses incorporating this compound-based studies?

Pooled data should undergo:

  • Homogeneity testing : Using Cochran’s Q or I² statistics to assess inter-study variance.
  • Random-effects models : Accounting for heterogeneity (e.g., differing IS protocols).
  • Sensitivity analysis : Excluding outliers or low-quality studies. The 1990 meta-analysis on quinidine employed homogeneity testing to validate pooled efficacy and mortality rates, despite variability in original study designs .

Methodological Best Practices

  • Ethical compliance : Obtain informed consent and ethical approval for human/animal studies, per institutional guidelines .
  • Data transparency : Document IS preparation, LC-MS parameters, and raw data storage protocols to facilitate replication .
  • Conflict resolution : Predefine criteria for excluding outliers (e.g., samples exceeding ±20% bias) to maintain analytical rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.